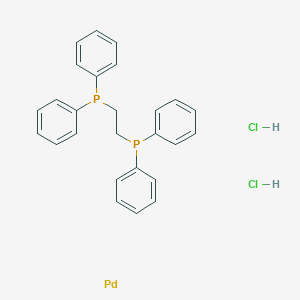
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride
Beschreibung
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is a coordination compound that features a palladium center coordinated to two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Eigenschaften
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHIUHCDNFXUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride typically involves the reaction of palladium(II) chloride with 2-diphenylphosphanylethyl(diphenyl)phosphane in an appropriate solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve advanced techniques such as column chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon or carbon-heteroatom bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate, with the reaction carried out in a solvent like ethanol or water.
Heck Reaction: Involves aryl halides and alkenes, often using bases like triethylamine, and solvents such as N,N-dimethylformamide.
Sonogashira Coupling: Utilizes aryl halides and alkynes, with copper(I) iodide as a co-catalyst and bases like diisopropylamine.
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of labeled peptides and proteins.
Medicine: Utilized in the development of new drugs, especially in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride in catalytic reactions involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane;palladium(II);dichloride: Another palladium-phosphine complex used in similar catalytic applications.
Triphenylphosphine;palladium(II);dichloride: A simpler palladium-phosphine complex with similar catalytic properties.
Uniqueness
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium;dihydrochloride is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other catalysts may fail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


